molecular formula C24H36N2O2 B067453 N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide CAS No. 189077-34-7

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide

Cat. No. B067453
M. Wt: 384.6 g/mol
InChI Key: HUPPCPXEPRZWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide increases the levels of GABA in the brain, which results in a reduction in neuronal excitability and a calming effect.

Biochemical And Physiological Effects

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide has been shown to have significant biochemical and physiological effects in various animal models. It has been shown to reduce seizure activity in animal models of epilepsy and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one limitation of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide. One area of interest is the potential therapeutic applications of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide in other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble analogs of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide that can be administered more easily in animal studies. Finally, there is a need for further studies on the long-term effects of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide on brain function and behavior.

Synthesis Methods

The synthesis of N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide involves the reaction of N-propylbenzamide with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with lithium aluminum hydride to obtain N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide in high yield.

Scientific Research Applications

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which results in a reduction in neuronal excitability and a calming effect.

properties

CAS RN

189077-34-7

Product Name

N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

N-[1-cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide

InChI

InChI=1S/C24H36N2O2/c1-2-18-26(24(28)20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)23(27)25-21-16-10-5-11-17-21/h4,8-9,14-15,19,21-22H,2-3,5-7,10-13,16-18H2,1H3,(H,25,27)

InChI Key

HUPPCPXEPRZWSG-UHFFFAOYSA-N

SMILES

CCCN(C(C1CCCCC1)C(=O)NC2CCCCC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCCN(C(C1CCCCC1)C(=O)NC2CCCCC2)C(=O)C3=CC=CC=C3

synonyms

Benzamide, N-[1-cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propyl- (9CI)

Origin of Product

United States

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